Sauvagine - 74434-59-6

Sauvagine

Catalog Number: EVT-242117
CAS Number: 74434-59-6
Molecular Formula: C202H346N56O63S
Molecular Weight: 4599 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sauvagine is a 40-amino acid peptide originally isolated from the skin of the South American frog Phyllomedusa sauvagei. [, ] It belongs to the corticotropin-releasing factor (CRF) family of neuropeptides, which also includes CRF, urocortins, and urotensin I. [, , ] This family of peptides shares structural similarities and exerts its physiological actions through G protein-coupled receptors, primarily CRF type 1 (CRFR1) and CRF type 2 (CRFR2). [, , ] While CRF exhibits higher affinity for CRFR1, sauvagine displays greater potency at CRFR2. [, , ] Due to its high affinity for CRFR2, sauvagine has been extensively used as a pharmacological tool to study the role of this receptor subtype in various physiological processes. [, , ]

Future Directions
  • Development of CRFR2-Selective Agonists: Further research is needed to develop potent and selective CRFR2 agonists with improved pharmacological properties for therapeutic applications. [] This could involve exploring structural modifications of sauvagine or other CRF family peptides. []
  • Elucidation of CRFR2 Signaling Pathways: A better understanding of the specific signaling pathways activated by sauvagine and other CRFR2 agonists is crucial for understanding the physiological roles of this receptor subtype. [, ]
  • Investigating the Role of Sauvagine in Amphibians: The precise function of sauvagine in amphibians remains unclear. [] Further research is needed to elucidate its role in regulating physiological processes in these species.

Urotensin I

    Urocortin

      Corticotropin-releasing factor (CRF)

      • Relevance: CRF is a member of the CRF family, which also includes Sauvagine. Both peptides activate CRF receptors, but with different affinities and potencies. Sauvagine shows higher affinity for CRF2 receptors compared to CRF, while CRF has a higher affinity for CRF1 receptors [].
      • Relevance: α-helical CRF(9-41) is structurally related to Sauvagine as a member of the CRF family and shares its selectivity for CRF2 receptors over CRF1 receptors [, ]. This selectivity provides a tool to study CRF2 receptors independently of CRF1 receptors.

      Antisauvagine-30

      • Relevance: Antisauvagine-30 is a Sauvagine analog specifically designed to antagonize CRF2 receptors []. It shares structural similarities with Sauvagine but has modifications that confer antagonistic properties.

      Astressin

      • Relevance: Although lacking the selectivity of Antisauvagine-30, Astressin can block the activity of both Sauvagine and other CRF family peptides at CRF receptors, providing insights into the physiological roles of these peptides [, ].

      PD-Sauvagine

      • Compound Description: PD-Sauvagine is a sauvagine-like peptide isolated from the frog species, Pachymedusa dacnicolor. It is a high-affinity agonist for both CRF1 and CRF2 receptors, with an even higher binding affinity and potency compared to Sauvagine from Phyllomedusa sauvageii [].
      Synthesis Analysis

      The synthesis of sauvagine has been accomplished using solid-phase peptide synthesis techniques. One notable method involves the use of a resin-bound approach where the peptide chain is assembled stepwise on a solid support. The process typically includes:

      1. Amino Acid Coupling: Individual amino acids are sequentially added to the growing peptide chain through coupling reactions, often facilitated by activating agents such as dicyclohexylcarbodiimide.
      2. Deprotection: Protective groups on amino acids are removed to allow for further coupling.
      3. Cleavage and Purification: Once the full peptide sequence is synthesized, it is cleaved from the resin and purified using techniques like high-performance liquid chromatography.

      For example, one study described the solid-phase synthesis of a truncated form of sauvagine, focusing on its C-terminal sequence, which was purified by gel filtration methods after synthesis .

      Molecular Structure Analysis

      Sauvagine's molecular structure is characterized by its unique sequence of amino acids, which contributes to its biological activity. The peptide consists of 40 amino acids with specific functional groups that enable binding to corticotropin-releasing factor receptors. The structural conformation is crucial for its interaction with these receptors, influencing its agonistic activity.

      Chemical Reactions Analysis

      Sauvagine participates in various biochemical reactions primarily through its interaction with CRF receptors. These interactions can lead to downstream signaling pathways that affect hormone secretion, particularly adrenocorticotropic hormone (ACTH) release from the pituitary gland.

      Key aspects of these reactions include:

      • Binding Affinity: Studies have shown that sauvagine binds with high affinity to both CRF receptor subtypes (CRF1 and CRF2), with dissociation constants indicating strong receptor-ligand interactions.
      • Kinetic Parameters: The association rate constants for sauvagine binding have been measured, providing insights into its dynamics at the receptor level .
      Mechanism of Action

      Sauvagine exerts its physiological effects primarily through agonistic action at corticotropin-releasing factor receptors. The mechanism involves:

      1. Receptor Binding: Upon binding to CRF receptors on target cells, sauvagine activates intracellular signaling pathways.
      2. Signal Transduction: This activation typically leads to increased intracellular cyclic adenosine monophosphate levels and subsequent activation of protein kinase A pathways.
      3. Hormonal Effects: The signaling cascade results in the stimulation of ACTH release from the anterior pituitary, which in turn influences cortisol production from the adrenal cortex.
      Physical and Chemical Properties Analysis

      Sauvagine possesses several notable physical and chemical properties:

      • Molecular Weight: Approximately 4,500 Da.
      • Solubility: Generally soluble in aqueous solutions due to its peptide nature.
      • Stability: Peptides like sauvagine can be sensitive to degradation by proteolytic enzymes; hence, stability studies are essential for applications involving this compound.

      These properties are critical for understanding how sauvagine behaves in biological systems and how it can be utilized in research settings.

      Applications

      Sauvagine has several scientific applications:

      • Research Tool: It serves as a valuable tool for studying stress-related responses and neuroendocrine functions due to its role as a CRF receptor agonist.
      • Pharmacological Studies: Investigations into potential therapeutic applications for stress-related disorders or conditions influenced by CRF signaling pathways.
      • Biomarker Development: Given its involvement in hormonal regulation, sauvagine may be explored as a biomarker for assessing stress levels or related endocrine disorders.
      Introduction to Sauvagine

      Sauvagine represents a critical neuropeptide within the corticotropin-releasing factor (CRF) family, first identified in amphibian sources but subsequently recognized for its evolutionary and functional significance across vertebrate species. This 40-amino acid peptide exhibits broad biological activity through interactions with CRF receptors, influencing stress responses, endocrine regulation, and autonomic functions. Its discovery provided foundational insights into the phylogeny of stress-related peptides and enabled comparative studies of CRF signaling systems conserved from fish to mammals [1] [3] [7].

      Historical Discovery and Origins

      Isolation from Phyllomedusa sauvagei (1980)

      Sauvagine was first isolated in 1980 from the skin secretions of the South American frog Phyllomedusa sauvagei (commonly known as the waxy monkey tree frog). This discovery emerged from systematic investigations into biologically active peptides in amphibian skin, which serve chemical defense functions. Researchers led by Montecucchi and Henschen identified sauvagine through chromatographic separation and characterized its potent adrenocorticotropic hormone-releasing activity in mammalian systems. The peptide's name directly references its species of origin (sauvagei) and reflects its "wild" or potent biological effects. Initial structural analysis determined it comprised 40 amino acids with distinctive post-translational modifications, including N-terminal pyroglutamination and C-terminal amidation, which were later confirmed as critical for receptor interactions [1] [5] [7].

      Comparative Analysis of Early Structural Studies

      Early structural characterization relied on Edman degradation and amino acid composition analysis, revealing a linear 40-residue peptide with the sequence: <0>XGPPISIDLSLELLRKMIEIEKQEKEKQQAANNRLLLDTI-NH<0>2 (where X denotes pyroglutamic acid). Comparative studies quickly noted striking similarities with the previously identified ovine corticotropin-releasing factor (CRF, 1981) and teleost urotensin-I (UI), despite their different tissue origins (hypothalamic and urophysial, respectively). Circular dichroism analyses in trifluoroethanol solutions demonstrated that sauvagine, like CRF and UI, adopted significant helical secondary structure (approximately 50% helicity). This shared structural motif suggested conserved functional mechanisms, though differences in the C-terminal region (beta-sheet in sauvagine versus alpha-helix in CRF/UI) hinted at functional divergence. Crucially, these early structural comparisons established that sauvagine was not merely a species-specific variant but represented an evolutionarily conserved peptide lineage [3] [7] [8].

      Structural Characteristics

      Primary Sequence and Post-Translational Modifications

      Sauvagine's primary structure consists of 40 amino acids, with its mature form deriving from proteolytic processing of a larger precursor protein. The peptide exhibits two essential post-translational modifications: (1) Cyclization of the N-terminal glutamine into pyroglutamic acid (pGlu), which confers resistance to aminopeptidase degradation and enhances biological stability; and (2) C-terminal α-amidation of the isoleucine residue, mediated by peptidylglycine α-amidating monooxygenase, which significantly increases receptor affinity. The full sequence is: <0>pGlu-Gly-Pro-Pro-Ile-Ser-Ile-Asp-Leu-Ser-Leu-Glu-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH<0>2. These modifications are evolutionarily conserved in related peptides and critical for high-affinity binding to CRF receptors. Notably, PD-sauvagine—a variant identified in the Mexican giant leaf frog (Pachymedusa dacnicolor)—exhibits a truncated 38-amino acid structure but retains comparable modifications, demonstrating structural plasticity within this peptide family [1] [5].

      Sequence Homology with Corticotropin-Releasing Factor and Urocortins

      Sauvagine shares significant sequence homology with mammalian corticotropin-releasing factor and urocortin peptides, reflecting their common evolutionary origin within the CRF family. Direct sequence comparisons reveal approximately 63% identity with human corticotropin-releasing factor, 35% with human urocortin 1, and lower homology (20-25%) with urocortins 2 and 3. The highest conservation occurs in the N-terminal region (residues 4-21), which contains receptor activation domains, while the C-terminal segment exhibits greater variability. This "pharmacophore" region enables sauvagine to bind both corticotropin-releasing factor type 1 and type 2 receptors, though with significantly higher affinity for the latter. Key conserved residues include the hydrophobic core (Leu<0>12, Leu<0>15, Met<0>16, Ile<0>19) and charged residues (Glu<0>17, Arg<0>14) that stabilize receptor interactions through hydrophobic and electrostatic contacts. This structural similarity underpins sauvagine's ability to mimic corticotropin-releasing factor actions in mammalian systems, including adrenocorticotropic hormone release and anxiolytic effects [1] [3] [6].

      Table 1: Sequence Homology Between Sauvagine and Human CRF Family Peptides

      PeptideSpeciesSequence Identity to Sauvagine (%)Key Functional Residues Conserved
      SauvagineP. sauvagei100%N/A
      CRFHuman63%N-terminal activation domain
      Urocortin 1Human35%Central helix, C-terminal region
      Urocortin 2Human20%Partial N-terminal similarity
      Urocortin 3Human25%Partial N-terminal similarity

      Phylogenetic Divergence from Vertebrate Corticotropin-Releasing Factor-Lineage Peptides

      Sauvagine belongs to an evolutionarily distinct branch within the CRF superfamily, originating from gene duplication events predating the divergence of amphibians and mammals. Phylogenetic analyses position sauvagine as orthologous to the mammalian urocortin 1 lineage and teleost fish urotensin-I, rather than a direct homolog of corticotropin-releasing factor itself. This relationship suggests that ancestral vertebrates possessed at least two paralogous CRF-like peptides: one giving rise to corticotropin-releasing factor and another to the urocortin 1/sauvagine/urotensin-I lineage. The high sequence divergence observed in sauvagine (approximately 50% different from urotensin-I) likely reflects either rapid molecular evolution in anurans or functional specialization as an exocrine defensive toxin. Notably, the sauvagine gene structure differs from mammalian corticotropin-releasing factor, featuring distinct regulatory elements and potentially unique expression patterns in both neural and peripheral tissues. This phylogenetic specialization enabled sauvagine to evolve receptor-binding properties distinct from mammalian corticotropin-releasing factor, particularly its enhanced affinity for corticotropin-releasing factor type 2 receptors, which has made it invaluable for receptor subtype characterization [2] [3] [6].

      Table 2: Evolutionary Relationships and Receptor Affinities of CRF Family Peptides

      PeptideReceptor AffinityEvolutionary LineageKey Species
      SauvagineCRF<0>1, CRF<0>2 (High)Urocortin 1/Sauvagine/Urotensin-IPhyllomedusa sauvagei (Frog)
      Urocortin 1CRF<0>1, CRF<0>2Urocortin 1/Sauvagine/Urotensin-IMammals
      Corticotropin-Releasing FactorCRF<0>1 (High), CRF<0>2 (Low)CRF lineageMammals, Teleosts
      Urocortin 2CRF<0>2 (Specific)Urocortin 2/3 lineageMammals
      Urocortin 3CRF<0>2 (Specific)Urocortin 2/3 lineageMammals

      The molecular evolution of sauvagine involved significant specialization in receptor interaction domains. Unlike mammalian corticotropin-releasing factor, which shows preferential binding to corticotropin-releasing factor type 1 receptors, sauvagine exhibits nearly equipotent affinity for both receptor subtypes. This property has been exploited pharmacologically through derivatives like antisauvagine-30, a truncated antagonist (sauvagine[6-30]) that selectively blocks corticotropin-releasing factor type 2 receptors. Radiolabeled [<0>125I]-antisauvagine-30 demonstrates high-affinity binding (K<0>d = 125 pM for human corticotropin-releasing factor type 2A) without cross-reactivity to corticotropin-releasing factor type 1 receptors, confirming functional divergence within conserved structural frameworks. This receptor selectivity profile suggests that despite sequence divergence, sauvagine retains core elements necessary for corticotropin-releasing factor receptor activation while gaining novel interaction surfaces through lineage-specific substitutions [3] [6] [10].

      Properties

      CAS Number

      74434-59-6

      Product Name

      Sauvagine

      IUPAC Name

      (4S)-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid

      Molecular Formula

      C202H346N56O63S

      Molecular Weight

      4599 g/mol

      InChI

      InChI=1S/C202H346N56O63S/c1-29-103(20)156(162(212)283)251-199(320)161(110(27)261)256-191(312)137(92-155(281)282)247-186(307)132(87-101(16)17)243-185(306)131(86-100(14)15)242-183(304)129(84-98(10)11)239-172(293)116(51-43-78-218-202(215)216)228-188(309)135(90-146(211)266)246-189(310)134(89-145(210)265)238-164(285)109(26)220-163(284)108(25)221-166(287)118(54-63-142(207)262)229-173(294)119(55-64-143(208)263)230-167(288)111(46-34-38-73-203)224-175(296)121(58-67-149(269)270)232-169(290)113(48-36-40-75-205)225-176(297)122(59-68-150(271)272)233-174(295)120(56-65-144(209)264)231-168(289)112(47-35-39-74-204)226-177(298)124(61-70-152(275)276)236-195(316)157(104(21)30-2)252-179(300)125(62-71-153(277)278)237-196(317)158(105(22)31-3)253-180(301)126(72-81-322-28)235-170(291)114(49-37-41-76-206)223-171(292)115(50-42-77-217-201(213)214)227-181(302)127(82-96(6)7)241-184(305)130(85-99(12)13)240-178(299)123(60-69-151(273)274)234-182(303)128(83-97(8)9)245-192(313)138(94-259)249-187(308)133(88-102(18)19)244-190(311)136(91-154(279)280)248-197(318)159(106(23)32-4)254-193(314)139(95-260)250-198(319)160(107(24)33-5)255-194(315)140-52-44-80-258(140)200(321)141-53-45-79-257(141)148(268)93-219-165(286)117-57-66-147(267)222-117/h96-141,156-161,259-261H,29-95,203-206H2,1-28H3,(H2,207,262)(H2,208,263)(H2,209,264)(H2,210,265)(H2,211,266)(H2,212,283)(H,219,286)(H,220,284)(H,221,287)(H,222,267)(H,223,292)(H,224,296)(H,225,297)(H,226,298)(H,227,302)(H,228,309)(H,229,294)(H,230,288)(H,231,289)(H,232,290)(H,233,295)(H,234,303)(H,235,291)(H,236,316)(H,237,317)(H,238,285)(H,239,293)(H,240,299)(H,241,305)(H,242,304)(H,243,306)(H,244,311)(H,245,313)(H,246,310)(H,247,307)(H,248,318)(H,249,308)(H,250,319)(H,251,320)(H,252,300)(H,253,301)(H,254,314)(H,255,315)(H,256,312)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H4,213,214,217)(H4,215,216,218)/t103-,104-,105-,106-,107-,108-,109-,110+,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,156-,157-,158-,159-,160-,161-/m0/s1

      InChI Key

      ILCVKEBXPLEGOY-ZLFMSJRASA-N

      SMILES

      CCC(C)C(C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C3CCC(=O)N3

      Synonyms

      (D-Phe(11),His(12),Nle(17))Svg(11-40)
      0-Tyr-sauvagine
      11-D-Phe-12-His-17-Nle-Svg(11-40)
      aSvg-30, Nle(17)-
      C-terminal sauvagine(17-40)
      K 41498
      K-41498
      K41498
      sauvagine
      sauvagine (11-40), D-Phe(11)-His(12)-Nle(17)-
      sauvagine (11-40), D-phenylalanyl(11)-histidyl(12)-norleucyl(17)-
      sauvagine(17-40)
      sauvagine, Tyr(0)-
      sauvagine, tyrosyl(0)-

      Canonical SMILES

      CCC(C)C(C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C3CCC(=O)N3

      Isomeric SMILES

      CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H]3CCC(=O)N3

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.